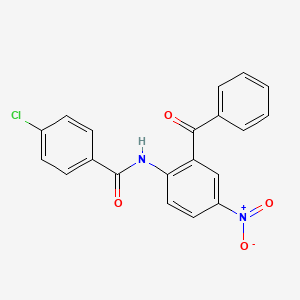

N-(2-Benzoyl-4-nitrophenyl)-4-chlorobenzamide

Description

N-(2-Benzoyl-4-nitrophenyl)-4-chlorobenzamide is a benzamide derivative featuring a benzoyl group at the 2-position and a nitro group at the 4-position of the phenyl ring, with a 4-chlorobenzamide substituent. The benzoyl and nitro groups are electron-withdrawing, influencing electronic distribution and reactivity, while the 4-chlorobenzamide moiety contributes to molecular interactions such as hydrogen bonding and crystal packing .

Properties

IUPAC Name |

N-(2-benzoyl-4-nitrophenyl)-4-chlorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13ClN2O4/c21-15-8-6-14(7-9-15)20(25)22-18-11-10-16(23(26)27)12-17(18)19(24)13-4-2-1-3-5-13/h1-12H,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URXYTIOAKLVGMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])NC(=O)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Benzoyl-4-nitrophenyl)-4-chlorobenzamide typically involves multi-step processes. One common method starts with the nitration of 2-benzoylaniline to form 2-benzoyl-4-nitroaniline. This intermediate is then reacted with 4-chlorobenzoyl chloride in the presence of a base, such as pyridine, to yield the final product. The reaction conditions often include maintaining a low temperature to control the exothermic nature of the nitration reaction and using an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the process. Additionally, the purification of the final product is typically achieved through recrystallization or chromatography techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-Benzoyl-4-nitrophenyl)-4-chlorobenzamide can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Reduction: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.

Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products Formed

Reduction: Formation of N-(2-Benzoyl-4-aminophenyl)-4-chlorobenzamide.

Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Hydrolysis: Formation of 2-benzoyl-4-nitroaniline and 4-chlorobenzoic acid.

Scientific Research Applications

N-(2-Benzoyl-4-nitrophenyl)-4-chlorobenzamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an inhibitor of certain enzymes or as a ligand in receptor studies.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(2-Benzoyl-4-nitrophenyl)-4-chlorobenzamide depends on its specific application. In biological systems, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of the nitro and benzoyl groups can influence its binding affinity and specificity. The exact pathways involved can vary, but they often include interactions with cellular proteins and signaling pathways.

Comparison with Similar Compounds

Structural Features and Substituent Effects

Key Analogs:

Structural Insights :

- Electron-Withdrawing Groups : The nitro group in the target compound enhances electrophilicity, similar to 3-Chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide .

- Hydrogen Bonding : Hydroxyl and methoxy groups in analogs like 4b () promote intermolecular hydrogen bonding, while the absence of such groups in the target compound may reduce solubility .

- Scaffold Variations : Compounds with fused heterocycles (e.g., Z-4b in ) exhibit rigid structures, contrasting with the flexible benzoyl-nitrophenyl backbone of the target compound .

Yield and Purity :

- Yields for chlorobenzamide derivatives range widely (9.5–86%), influenced by substituent steric effects and reaction conditions . The target compound’s steric hindrance from the benzoyl group may lower yields compared to simpler analogs like 4b (64% yield) .

Physical Properties and Crystallography

Melting Points and Solubility:

- Melting points for chlorobenzamides vary significantly (183–249°C), with higher values observed in rigid scaffolds (e.g., Z-4b) . The target compound’s nitro and benzoyl groups may elevate its melting point due to increased molecular symmetry.

- Crystal Packing : In N-(3,4-dimethylphenyl)-4-chlorobenzamide (), anti-conformation of N–H and C=O groups facilitates hydrogen-bonded dimers. The target compound’s nitro group may introduce additional dipole interactions, altering packing motifs .

Neuroprotective and Pharmacological Potential:

- Antimicrobial Activity : Nitro-containing benzamides (e.g., ) often exhibit antimicrobial properties, though the target compound’s efficacy depends on substituent positioning .

Biological Activity

N-(2-Benzoyl-4-nitrophenyl)-4-chlorobenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its antimicrobial and anticancer properties, mechanisms of action, and comparative analysis with similar compounds.

Chemical Structure and Properties

- Molecular Formula: C₁₅H₁₁ClN₂O₄

- Molecular Weight: Approximately 318.71 g/mol

- Structure: The compound features a benzoyl group, a nitrophenyl group, and a chloroacetamide moiety, contributing to its unique reactivity and biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, particularly enzymes and receptors. Key mechanisms include:

- Covalent Bond Formation: The chloroacetamide group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition, which is significant in drug design where irreversible binding can enhance efficacy.

- Redox Reactions: The nitrophenyl group may participate in redox reactions, affecting cellular processes and contributing to the compound's biological effects.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. Its derivatives have been studied for effectiveness against various bacterial strains, suggesting potential applications in developing new antibiotics. In vitro studies have shown that the compound can inhibit the growth of several pathogenic bacteria, indicating its promise as a lead compound for antibiotic development.

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. The mechanism involves the inhibition of specific enzymes critical for cancer cell proliferation. Modifications to the compound's structure could enhance its binding affinity to target enzymes involved in tumor growth.

Case Studies and Research Findings

-

Enzyme Inhibition Studies:

- In vitro experiments using microglial cell lines indicated that treatment with this compound reduced lipopolysaccharide-induced inflammatory responses. This was evidenced by decreased transcription of pro-inflammatory cytokines such as IL-6 and TNF-alpha, highlighting its therapeutic potential in neuroinflammatory conditions.

- Cell Line Experiments:

Comparative Analysis with Similar Compounds

| Compound Name | Unique Features | Biological Activity |

|---|---|---|

| N-(2-Benzoyl-4-nitrophenyl)-2-bromoacetamide | Bromo group instead of chloro | Moderate enzyme inhibition |

| N-(2-Benzoyl-4-nitrophenyl)-2-iodoacetamide | Iodo group; potentially increased reactivity | Limited studies on biological effects |

| N-(2-Benzoyl-4-nitrophenyl)-2-fluoroacetamide | Fluoro group; unique electronic properties | Potential antimicrobial activity |

The presence of the chloroacetamide group in this compound imparts distinct reactivity compared to its bromo, iodo, and fluoro counterparts, making it particularly valuable for targeted applications in research and industry.

Q & A

Q. Table 1. Key Physicochemical Properties

| Property | Value/Description | Reference |

|---|---|---|

| Molecular Weight | ~351.7 g/mol (estimated) | |

| Melting Point | 170–180°C (predicted) | |

| Solubility (DMSO) | ~50–60 mg/mL | |

| Stability | >1 year at −20°C (dark, anhydrous) |

Q. Table 2. Common Characterization Techniques

| Technique | Application | Example Data |

|---|---|---|

| 1H NMR (500 MHz, DMSO-d₆) | Aromatic proton environment | δ 7.58 (d, J=8.3 Hz, 2H, Ar–Cl) |

| HRMS-ESI | Molecular ion confirmation | [M+H]⁺: 352.0584 (calc. 352.0581) |

| HPLC (C18 column) | Purity assessment | Retention time: 12.3 min (95%) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.